molecular formula C42H25N7Na4O13S4 B1582028 C.I. Direct Blue 75, tetrasodium salt CAS No. 6428-60-0

C.I. Direct Blue 75, tetrasodium salt

Cat. No.: B1582028
CAS No.: 6428-60-0
M. Wt: 1055.9 g/mol
InChI Key: CTIIFDITHFRQBX-UHFFFAOYSA-J
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Description

C.I. Direct Blue 75, tetrasodium salt, is a synthetic dye belonging to the class of direct dyes. It is known for its vibrant blue color and is widely used in various industries, including textiles, paper, and leather. The compound is characterized by its ability to form strong bonds with cellulose fibers, making it an effective dye for cotton and other cellulosic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C.I. Direct Blue 75, tetrasodium salt, typically involves the diazotization of aromatic amines followed by coupling with suitable coupling components. The reaction conditions often include acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reaction. The general steps are as follows:

    Diazotization: Aromatic amines are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form diazonium salts.

    Coupling: The diazonium salts are then coupled with coupling components such as naphthols or phenols in an alkaline medium to form the desired dye.

Industrial Production Methods

In industrial settings, the production of this compound, is carried out in large-scale reactors. The process involves precise control of temperature, pH, and reaction time to ensure high yield and purity. The final product is isolated through filtration, washing, and drying processes.

Chemical Reactions Analysis

Types of Reactions

C.I. Direct Blue 75, tetrasodium salt, undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized under strong oxidative conditions, leading to the breakdown of the chromophore and loss of color.

    Reduction: Reductive conditions can lead to the cleavage of azo bonds, resulting in the formation of aromatic amines.

    Substitution: The dye can undergo substitution reactions, particularly in the presence of nucleophiles, leading to the modification of its structure.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or neutral conditions.

    Reduction: Reducing agents like sodium dithionite or zinc dust in alkaline conditions.

    Substitution: Nucleophiles such as hydroxide ions or amines in basic conditions.

Major Products Formed

    Oxidation: Degradation products including smaller aromatic compounds.

    Reduction: Aromatic amines and other reduced intermediates.

    Substitution: Modified dye structures with different functional groups.

Scientific Research Applications

C.I. Direct Blue 75, tetrasodium salt, has a wide range of applications in scientific research:

    Chemistry: Used as a tracer dye in chromatography and as a staining agent in various analytical techniques.

    Biology: Employed in histological staining to visualize cellular components and tissues.

    Medicine: Investigated for its potential use in diagnostic assays and as a marker in medical imaging.

    Industry: Utilized in the dyeing of textiles, paper, and leather products due to its strong affinity for cellulose fibers.

Mechanism of Action

The mechanism of action of C.I. Direct Blue 75, tetrasodium salt, involves its interaction with the substrate through ionic and hydrogen bonding. The dye molecules penetrate the fibers and form strong bonds with the cellulose, resulting in a stable and vibrant coloration. The molecular targets include hydroxyl groups on the cellulose fibers, and the pathways involve the formation of dye-fiber complexes.

Comparison with Similar Compounds

C.I. Direct Blue 75, tetrasodium salt, can be compared with other direct dyes such as C.I. Direct Blue 1 and C.I. Direct Blue 15. While all these dyes share similar applications and chemical structures, this compound, is unique in its specific shade of blue and its particular affinity for cellulose fibers. The following table highlights the differences:

Compound Shade of Blue Affinity for Cellulose Major Applications
C.I. Direct Blue 75 Vibrant Blue High Textiles, Paper, Leather
C.I. Direct Blue 1 Sky Blue Moderate Textiles, Paper
C.I. Direct Blue 15 Deep Blue High Textiles, Leather

Properties

IUPAC Name

tetrasodium;7-anilino-4-hydroxy-3-[[6-sulfonato-4-[[6-sulfonato-4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H29N7O13S4.4Na/c50-42-31-12-9-26(43-25-5-2-1-3-6-25)19-24(31)20-40(66(60,61)62)41(42)49-48-37-16-18-39(35-23-30(65(57,58)59)11-14-33(35)37)47-46-36-15-17-38(34-22-29(64(54,55)56)10-13-32(34)36)45-44-27-7-4-8-28(21-27)63(51,52)53;;;;/h1-23,43,50H,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIIFDITHFRQBX-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C5C=CC(=CC5=C(C=C4)N=NC6=C7C=CC(=CC7=C(C=C6)N=NC8=CC(=CC=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H25N7Na4O13S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30889547
Record name C.I. Direct Blue 75, tetrasodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30889547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1055.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6428-60-0, 72245-54-6
Record name C.I. Direct Blue 75, tetrasodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006428600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 5-(2-(1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl)diazenyl)-8-(2-(6-sulfo-4-(2-(3-sulfophenyl)diazenyl)-1-naphthalenyl)diazenyl)-, sodium salt (1:?)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072245546
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenesulfonic acid, 5-[2-[1-hydroxy-6-(phenylamino)-3-sulfo-2-naphthalenyl]diazenyl]-8-[2-[6-sulfo-4-[2-(3-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:4)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Direct Blue 75, tetrasodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30889547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrasodium 5-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-8-[[6-sulphonato-4-[(3-sulphonatophenyl)azo]naphthyl]azo]naphthalene-2-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.556
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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